Creatine ethyl ester

描述

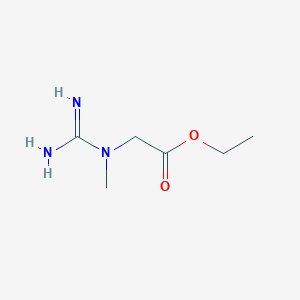

Creatine ethyl ester (CEE) is a synthetic derivative of creatine monohydrate (CRT), developed to enhance solubility, absorption, and bioavailability. It is formed by esterification, attaching an ethyl group to creatine’s carboxyl moiety . Proponents claim CEE bypasses CRT’s limitations, such as low solubility and gastrointestinal distress at high doses. However, its stability and efficacy remain debated due to pH-dependent degradation and conflicting clinical outcomes .

属性

CAS 编号 |

15366-29-7 |

|---|---|

分子式 |

C6H13N3O2 |

分子量 |

159.19 g/mol |

IUPAC 名称 |

ethyl 2-[carbamimidoyl(methyl)amino]acetate |

InChI |

InChI=1S/C6H13N3O2/c1-3-11-5(10)4-9(2)6(7)8/h3-4H2,1-2H3,(H3,7,8) |

InChI 键 |

UFUWQSYRGLMLKP-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)CN(C)C(=N)N |

其他CAS编号 |

15366-29-7 |

同义词 |

creatine ethyl ester ethyl N-carbamimidoyl-N-methylglycinate |

产品来源 |

United States |

科学研究应用

Performance Enhancement

Numerous studies have investigated the efficacy of CEE in enhancing athletic performance:

- Resistance Training Studies : A study involving 30 non-resistance-trained males assessed the effects of a seven-week supplementation regimen with CEE combined with resistance training. Results indicated no significant differences in muscle strength and power between CEE and creatine monohydrate (CRT), suggesting that improvements could be attributed more to the training itself rather than the supplementation .

- Cognitive Performance : Some research has suggested that CEE may enhance cognitive performance, particularly in tasks requiring short bursts of mental effort. However, these findings require further investigation to establish a definitive link .

Body Composition and Muscle Mass

CEE has been examined for its impact on body composition:

- Body Composition Studies : In a controlled study comparing CEE to CRT and placebo, total muscle creatine content was significantly higher in both CRT and CEE compared to placebo, but no notable differences were observed between CRT and CEE regarding muscle mass or body composition improvements .

Stability and Metabolism

Research has highlighted concerns regarding the stability of CEE:

- Degradation Studies : Investigations have shown that CEE may degrade more rapidly than other forms of creatine, leading to increased conversion into creatinine under physiological conditions. This degradation raises questions about its effectiveness as a supplement for enhancing creatine levels in muscles .

Market Insights

The market for CEE is driven by its perceived benefits for muscle building and athletic performance:

- Market Demand : The increasing demand for supplements that enhance physical performance has contributed to the growth of the CEE market. It is marketed primarily towards individuals looking to build muscle, lose weight, or improve their sporting performance .

- Competitive Landscape : Despite its popularity, the availability of alternatives such as buffered creatine poses challenges to the growth of the CEE market .

Case Study on Efficacy

A double-blind study assessed the effects of various creatine formulations on athletes over several weeks:

| Group | Serum Creatine Levels | Muscle Mass Change | Strength Change |

|---|---|---|---|

| Creatine Monohydrate | Significant Increase | Significant Gain | Significant Gain |

| This compound | Moderate Increase | Minimal Change | Minimal Change |

| Placebo | No Change | No Change | No Change |

This table illustrates that while both CRT and CEE increased serum creatine levels compared to placebo, CRT was more effective overall .

Clinical Insights

Clinical observations have noted that while users report subjective improvements in energy and recovery with CEE supplementation, objective measures often do not support these claims due to rapid degradation into less effective forms .

相似化合物的比较

Key Implications :

- CEE remains intact in the stomach but degrades rapidly in the small intestine and bloodstream, releasing CRN .

- Soy lecithin (4:1 molar ratio) doubles CEE’s half-life in lipid-rich environments, suggesting improved stability in cell membranes .

Permeability and Absorption

In Vitro Permeability Studies

CEE demonstrates superior permeability compared to CRT and CRN in epithelial and transdermal models:

Mechanism : Enhanced lipophilicity facilitates passive diffusion through lipid membranes .

Immunological Effects

CEE uniquely modulates Toll-like receptor (TLR) expression in macrophages:

- CRT and CRN : Suppress TLR-2, TLR-3, TLR-4, and TLR-7 transcription, reducing inflammation .

- CEE : Transiently increases TLR-7 expression (peaking at 40 minutes), followed by rapid degradation to CRN .

Hypothesis: CEE’s immunostimulatory effect may counteract CRT/CRN’s anti-inflammatory properties, altering innate immune responses .

Clinical Efficacy vs. Creatine Monohydrate

Muscle Performance and Body Composition

Comparison with Similar Compounds

常见问题

Basic: What methodological approaches are recommended for studying the pH-dependent stability of CEE in simulated biological environments?

To evaluate CEE’s stability, use proton NMR kinetics in buffered aqueous media (pH 1.0–10.5) to track degradation products (creatine (CRT) and creatinine (CRN)). For acidic conditions (pH ≤1.0), monitor ester hydrolysis via HPLC, while at higher pH (>1.0), focus on 5-exotrig cyclization using NMR with time-resolved integration of peak areas . Simulate gastric (pH 1.0–2.5) and intestinal (pH 5.8–7.4) environments using standardized buffers. Include controls with soy lecithin to assess lipid interactions, as CEE’s degradation slows in lipophilic matrices .

Advanced: How can researchers resolve contradictions in reported degradation rates of CEE under low-pH conditions?

Conflicting data arise from differences in experimental setups (e.g., plasma vs. aqueous media). To reconcile these:

- Standardize media : Compare degradation in plasma-free buffers (pH 1.0–2.5) versus plasma-containing systems to isolate esterase-independent pathways .

- Validate kinetics : Use parallel HPLC and NMR analyses to confirm degradation products. For example, at pH 1.0, ester hydrolysis dominates (t½ ≈570 hr), while cyclization is negligible .

- Control temperature : Ensure consistency (e.g., 37°C for physiological relevance) and pre-equilibrate buffers to avoid artifacts .

Basic: What in vitro models are most suitable for assessing CEE’s intestinal permeability?

Use Caco-2 cell monolayers (human colon carcinoma-derived) cultured for 18–21 days to mimic intestinal epithelium. Measure apical-to-basolateral transport in Tyrode’s buffer (pH 6.8) and simulated intestinal fluid (SIF, pH 6.0). CEE’s permeability is ~15× higher than CRT due to enhanced passive diffusion from increased lipophilicity . Validate results with Franz diffusion cells using porcine intestinal mucosa (380 µm thickness) to confirm passive transport mechanisms .

Advanced: How do temporal exposure dynamics influence CEE’s immunomodulatory effects on macrophages?

CEE induces transient TLR-2/4/7 upregulation in RAW cells within 40 minutes, contrasting with CRT/CRN’s suppressive effects. To study this:

- Time-course assays : Collect samples at ≤10-minute intervals post-exposure (0–60 min) using qPCR for TLR mRNA.

- Media stability : Confirm CEE’s integrity in cell culture media (RPMI 1640 + 10% FBS) via NMR, as rapid degradation to CRN occurs at pH >7.4 .

- Functional assays : Link TLR expression changes to cytokine secretion (e.g., IL-8, TNF-α) to assess downstream immune modulation .

Basic: What statistical methods are appropriate for analyzing CEE degradation kinetics?

Apply first-order kinetics to calculate degradation rate constants (k) and half-lives (t½ = ln2/k). Use ANOVA with Student-Newman-Keuls post hoc tests to compare means across pH conditions. For NMR data, integrate peak areas of CEE, CRT, and CRN over time and normalize to internal standards (e.g., D2O) . Report R<sup>2</sup> values for linear regression of pH vs. log(k) to validate pH dependence .

Advanced: How can isotopic labeling improve the characterization of CEE’s in vivo pharmacokinetics?

Synthesize <sup>13</sup>C- or <sup>2</sup>H-labeled CEE to track intact absorption and metabolism. Use LC-MS/MS to quantify labeled CEE and metabolites in plasma/tissues. This bypasses analytical limitations from rapid in vitro degradation and clarifies whether CEE’s effects arise from intact molecules or CRN . Pair with dynamic NMR in animal models to map tissue-specific stability .

Basic: What are the key considerations for designing a study comparing CEE and CRT’s bioenergetic effects?

- Dose equivalence : Match molar concentrations (e.g., 50 mM CEE vs. 50 mM CRT) to account for molecular weight differences.

- Endpoint selection : Measure ATP synthesis (via <sup>31</sup>P-NMR in muscle cells), CRN serum levels, and TLR expression in immune cells .

- Control degradation : Pre-test stability in culture media and use fresh preparations to minimize confounding from CRT/CRN .

Advanced: What mechanistic hypotheses explain CEE’s paradoxical TLR upregulation despite rapid degradation to CRN?

Hypothesize that:

- Intact CEE transiently interacts with membrane receptors before degradation.

- CRN metabolites (e.g., methylguanidine) exert secondary effects. Test via TLR knockdown models and metabolite profiling .

- Lipid-mediated stabilization : CEE’s ester bond may persist longer in membrane bilayers, prolonging signaling .

Basic: How should researchers address ethical considerations in CEE supplementation studies involving human subjects?

- Informed consent : Disclose potential immune modulation risks (per TLR findings) .

- Dose justification : Use preclinical data (e.g., Caco-2 permeability) to define safe ranges .

- Conflict disclosure : Report industry funding (e.g., supplement manufacturers) per ICMJE guidelines .

Advanced: What experimental strategies can validate CEE’s proposed “pro-drug” mechanism in enhancing creatine delivery?

- Tissue-specific assays : Compare CEE/CRT uptake in muscle (C2C12 cells) vs. liver (HepG2) using radiolabeled tracers.

- Pharmacodynamic markers : Measure phosphocreatine levels via magnetic resonance spectroscopy after CEE vs. CRT dosing .

- Co-administration with food : Test gastric retention effects using simulated fed-state models (pH 5.0, delayed emptying) to mimic reported stability benefits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。